

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Aminobenzothiazole Derivatives

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Compound of Interest

Compound Name: 2-Aminobenzothiazole

Cat. No.: B172666

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The **2-aminobenzothiazole** scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. [1][2] Its versatility and synthetic accessibility have made it a focal point for the development of novel therapeutic agents.[3] This guide provides a comparative analysis of **2-aminobenzothiazole** derivatives, focusing on their structure-activity relationships (SAR) as anticancer and antimicrobial agents, supported by experimental data from recent studies.

Anticancer Activity: Targeting Key Cellular Pathways

Numerous studies have demonstrated the potential of **2-aminobenzothiazole** derivatives as potent anticancer agents, often by targeting critical signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.[4][5] The structure-activity relationship reveals that substitutions on both the benzothiazole ring and the 2-amino group are crucial for cytotoxic activity.

Key SAR Insights for Anticancer Activity:

- Substitution on the Benzothiazole Ring: Modifications at the C6 position of the benzothiazole ring have been shown to produce highly active compounds.

- **Substitution on the Phenyl Ring:** The introduction of substituents on a phenyl ring attached to the core structure often enhances cytotoxic activity. Shifting a substituent from the C4 position to the C2 position, however, can lead to a significant decrease in activity.
- **Piperazine Moieties:** The incorporation of substituted piperazine moieties has been a successful strategy in developing potent anticancer derivatives.

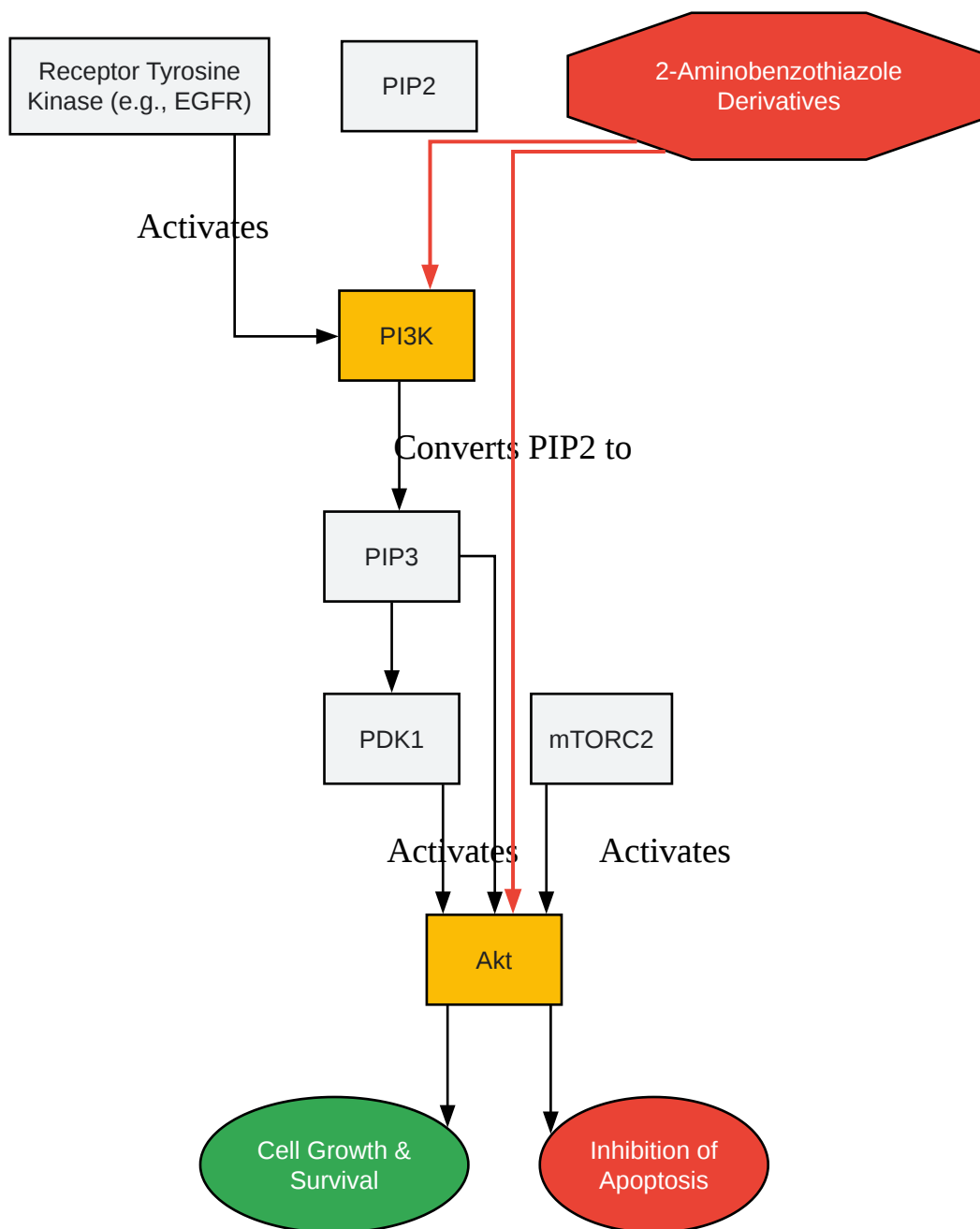
Below is a summary of the in vitro anticancer activity of selected **2-aminobenzothiazole** derivatives from various studies.

Table 1: In Vitro Anticancer Activity of **2-Aminobenzothiazole** Derivatives (IC₅₀ in μM)

Compound ID	Modifications	MCF-7 (Breast)	A549 (Lung)	HCT-116 (Colon)	HepG2 (Liver)	Other Cell Lines	Reference
OMS5	4-Nitroaniline derivative	22.13	25.12	-	-	-	
OMS14	Piperazine-4-nitroaniline derivative	61.03	31.62	-	-	-	
8i	N-(4-chlorophenyl) derivative	6.34	-	-	>50	MDAMB-231: 10.11	
8m	N-(4-bromophenyl) derivative	8.30	-	-	13.24	MDAMB-231: 15.21	
Compound 20	Thiazolidinedione (TZD) hybrid	8.27	-	7.44	9.99	-	
IVe	Optically active thiourea derivative	15-30	-	-	-	EAC: 10-24, HeLa: 33-48	
IVf	Optically active thiourea derivative	15-30	-	-	-	EAC: 10-24, HeLa: 33-48	

Note: IC₅₀ is the half-maximal inhibitory concentration. Lower values indicate higher potency.
EAC: Ehrlich Ascites Carcinoma.

Many **2-aminobenzothiazole** derivatives exert their anticancer effects by inhibiting protein kinases, particularly within the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.



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PI3K/Akt signaling pathway targeted by **2-aminobenzothiazole** derivatives.

Antimicrobial Activity: A Renewed Front Against Resistance

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. **2-Aminobenzothiazole** derivatives have shown significant promise as both antibacterial and antifungal agents. The SAR for this class of compounds indicates that the nature and position of substituents are critical for determining the spectrum and potency of antimicrobial activity.

Key SAR Insights for Antimicrobial Activity:

- **Thiazolidinone and Arylidene Moieties:** The incorporation of thiazolidinone and arylidene moieties onto the **2-aminobenzothiazole** core has yielded compounds with broad-spectrum antimicrobial activity.
- **Electron-Withdrawing Groups:** The presence of electron-withdrawing groups, such as nitro (-NO₂) or trifluoromethyl (-CF₃), on the aryl ring of acyl groups can be beneficial for activity.
- **Hydroxyl Groups:** Substitution with a hydroxyl group at the 2nd position of a benzylidene ring has been found to improve antibacterial action.
- **Linker Length:** A three-atom linkage between the **2-aminobenzothiazole** core and benzylamine moieties appears preferable for antibacterial activity.

The following table summarizes the minimum inhibitory concentrations (MIC) for representative derivatives against various microbial strains.

Table 2: In Vitro Antimicrobial Activity of **2-Aminobenzothiazole** Derivatives (MIC in µg/mL)

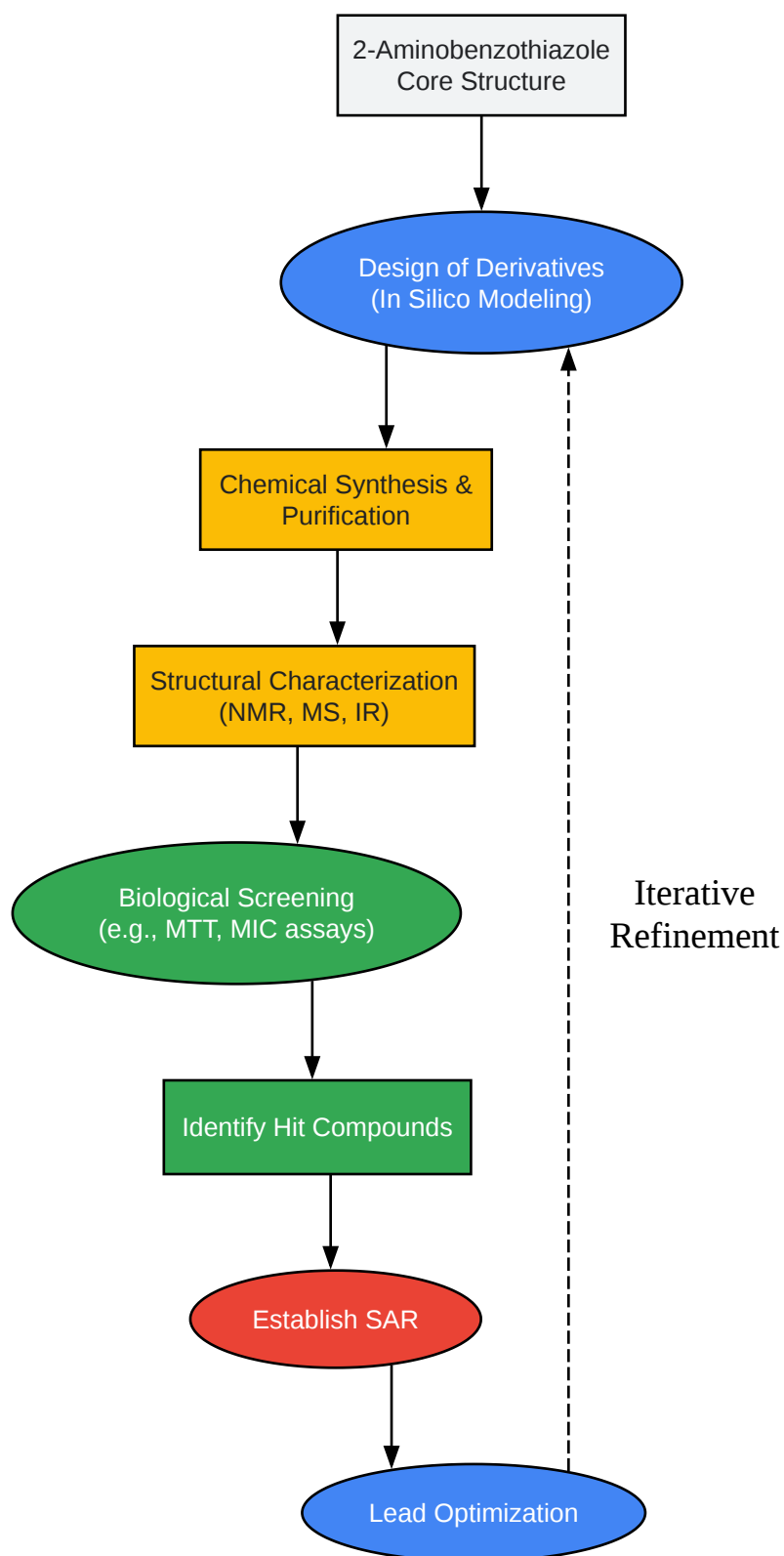
Compound ID	Modifications	S. aureus	E. coli	P. aeruginosa	C. albicans	Reference
3d	6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole derivative	MRSA: Good Activity	-	-	-	
3h	6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole derivative	MRSA: Good Activity	-	-	-	
41c	Isatin derivative	12.5	3.1	6.2	-	
46a	Schiff base, 2-OH on benzylidene	-	15.62	15.62	-	
46b	Schiff base, 2-OH on benzylidene	-	15.62	15.62	-	
133	Unspecified derivative	78.125	78.125	-	-	

Note: MIC is the minimum inhibitory concentration required to prevent visible growth. Lower values indicate higher potency. MRSA: Methicillin-resistant Staphylococcus aureus.

Experimental Protocols

The synthesis and evaluation of **2-aminobenzothiazole** derivatives follow established chemical and biological methodologies.

General Synthesis Workflow: The synthesis of novel derivatives typically starts from a commercially available or synthesized **2-aminobenzothiazole** core. Subsequent reactions, such as nucleophilic substitution or condensation reactions, are used to introduce various substituents. For instance, reacting **2-aminobenzothiazole** with chloroacetyl chloride, followed by amination and condensation with aldehydes, can yield a variety of thiazolidinone derivatives.



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General workflow for a Structure-Activity Relationship (SAR) study.

Key Experimental Methodologies:

- **Structural Characterization:** The structures of newly synthesized compounds are confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (^1H -NMR, ^{13}C -NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FT-IR).
- **In Vitro Cytotoxicity Assay (MTT Assay):** This colorimetric assay is widely used to assess the antiproliferative effects of compounds on cancer cell lines. It measures the metabolic activity of cells, which is proportional to the number of viable cells.
- **Antimicrobial Susceptibility Testing (Broth Microdilution):** This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound. Serial dilutions of the compound are incubated with a standardized inoculum of a microorganism, and the lowest concentration that inhibits visible growth is recorded as the MIC.
- **Enzyme Inhibition Assays:** To determine the mechanism of action, specific enzyme assays are performed. For instance, the activity of PI3K kinases can be measured using kits that detect the phosphorylation of their substrates.
- **Western Blot Analysis:** This technique is used to detect and quantify specific proteins in a sample. It can confirm the downregulation of key proteins in a signaling pathway, such as p-Akt, following treatment with an inhibitor.

Conclusion

The **2-aminobenzothiazole** scaffold remains a highly valuable template for the design of new therapeutic agents. Structure-activity relationship studies have provided crucial insights into the structural requirements for potent anticancer and antimicrobial activity. For anticancer agents, modifications that enhance interaction with kinase active sites, such as those in the PI3K pathway, are a promising strategy. For antimicrobial agents, the focus is on developing derivatives that can overcome existing resistance mechanisms. The data presented in this guide highlights the most effective modification sites and substituent types, offering a rational basis for the future design of more potent and selective **2-aminobenzothiazole**-based drugs.

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